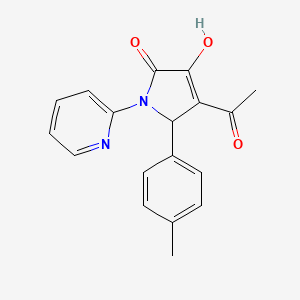![molecular formula C17H19N3OS B4905307 1-[3-[4-(Dimethylamino)phenyl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B4905307.png)
1-[3-[4-(Dimethylamino)phenyl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-[4-(Dimethylamino)phenyl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone is a complex organic compound that features a unique combination of functional groups, including a dimethylamino group, a thiophene ring, and a dihydropyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[4-(Dimethylamino)phenyl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-(dimethylamino)benzaldehyde and thiophene-2-carboxylic acid. These intermediates are then subjected to condensation reactions, cyclization, and subsequent functional group modifications to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-[3-[4-(Dimethylamino)phenyl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-[3-[4-(Dimethylamino)phenyl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 1-[3-[4-(Dimethylamino)phenyl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-[4-(Dimethylamino)phenyl]ethanone: Shares the dimethylamino and phenyl groups but lacks the thiophene and dihydropyrazole moieties.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the other functional groups present in the target compound.
3,4-Dihydropyrazole derivatives: Similar core structure but different substituents.
Uniqueness
1-[3-[4-(Dimethylamino)phenyl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1-[3-[4-(dimethylamino)phenyl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-12(21)20-16(11-15(18-20)17-5-4-10-22-17)13-6-8-14(9-7-13)19(2)3/h4-10,16H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALKFVWBSIMJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methylpiperazine](/img/structure/B4905224.png)
![ethyl 2-[(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4905243.png)
![1-Methyl-4-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4905253.png)
![1-[3-(2,4-dimethylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B4905258.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-1-(2-fluorophenyl)-2-propanamine](/img/structure/B4905284.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4905285.png)

![3-(3,5,6-Trimethylpyrazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4905301.png)
![2-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B4905309.png)
![N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4905315.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B4905317.png)
![1-(4-methoxybenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4905325.png)
![2-[2-(4-methylphenyl)sulfanylethyl]pyridine;oxalic acid](/img/structure/B4905327.png)
![N-(3-chloro-4-methylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4905333.png)
